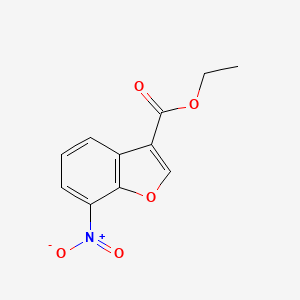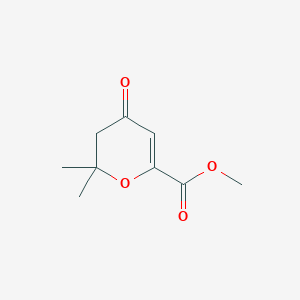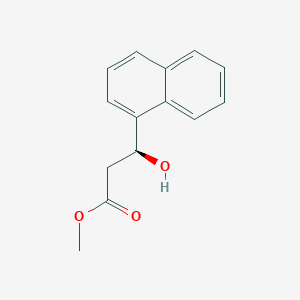
(S)-Methyl 3-hydroxy-3-(naphthalen-1-YL)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-3-hydroxy-3-(naphthalen-1-yl)propanoate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-hydroxy-3-(naphthalen-1-yl)propanoate typically involves the esterification of (S)-3-hydroxy-3-(naphthalen-1-yl)propanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Methyl (S)-3-hydroxy-3-(naphthalen-1-yl)propanoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can further enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-3-hydroxy-3-(naphthalen-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of Methyl (S)-3-oxo-3-(naphthalen-1-yl)propanoate.
Reduction: Formation of Methyl (S)-3-hydroxy-3-(naphthalen-1-yl)propanol.
Substitution: Formation of Methyl (S)-3-chloro-3-(naphthalen-1-yl)propanoate or Methyl (S)-3-bromo-3-(naphthalen-1-yl)propanoate.
Wissenschaftliche Forschungsanwendungen
Methyl (S)-3-hydroxy-3-(naphthalen-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Methyl (S)-3-hydroxy-3-(naphthalen-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the ester moiety play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating their function, depending on the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-amino-3-(naphthalen-1-yl)propanoate
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Methyl (S)-3-hydroxy-3-(naphthalen-1-yl)propanoate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an ester moiety. This combination of functional groups allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C14H14O3 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
methyl (3S)-3-hydroxy-3-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C14H14O3/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13,15H,9H2,1H3/t13-/m0/s1 |
InChI-Schlüssel |
IPGOBPNZHXVYJG-ZDUSSCGKSA-N |
Isomerische SMILES |
COC(=O)C[C@@H](C1=CC=CC2=CC=CC=C21)O |
Kanonische SMILES |
COC(=O)CC(C1=CC=CC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



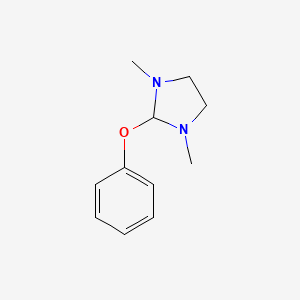
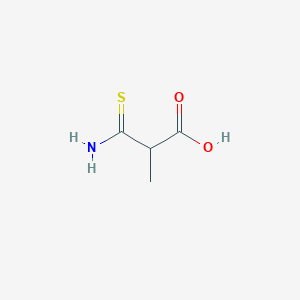
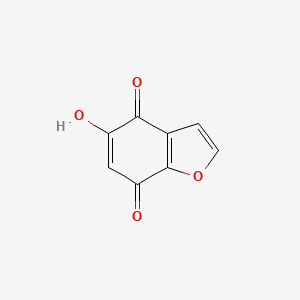
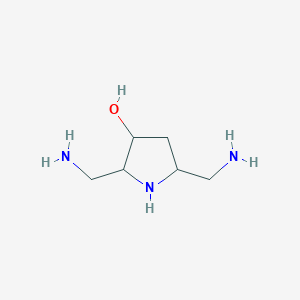
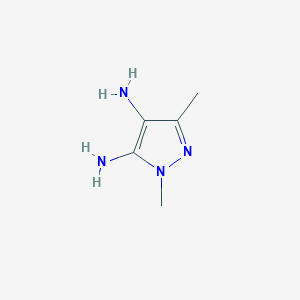
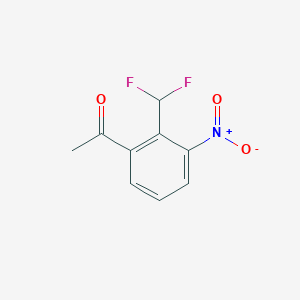
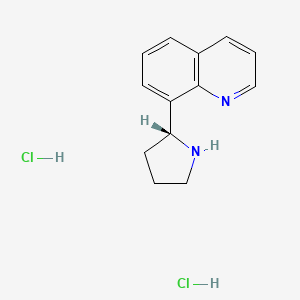
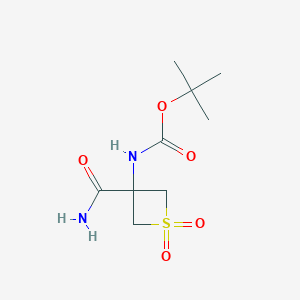
![4-Fluorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B15203744.png)
